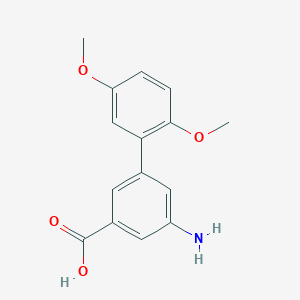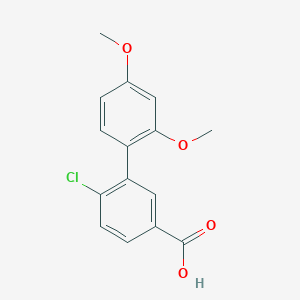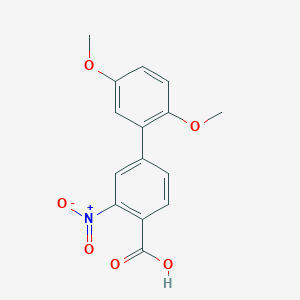
6-Chloro-2-(2,5-dimethoxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(2,5-dimethoxyphenyl)benzoic acid (6-Cl-2,5-DMPBA) is a widely used organic compound with a variety of applications in the scientific field. It is a white crystalline solid with a molecular weight of 222.61 g/mol. 6-Cl-2,5-DMPBA has a melting point of 93-94 °C and a boiling point of 267 °C. Its chemical formula is C12H10ClO4. 6-Cl-2,5-DMPBA is soluble in methanol, ethanol, and acetone, and is insoluble in water.
作用機序
6-Cl-2,5-DMPBA acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids and other lipids. It inhibits the activity of the enzyme acetyl-CoA carboxylase (ACC), which is responsible for the conversion of acetyl-CoA to malonyl-CoA. This inhibition leads to a decrease in the level of fatty acids and other lipids, which in turn leads to a decrease in the production of triglycerides and other lipids.
Biochemical and Physiological Effects
The inhibition of the enzyme ACC by 6-Cl-2,5-DMPBA leads to a decrease in the levels of fatty acids and other lipids in the body. This can lead to a decrease in the production of triglycerides, which are a major source of energy for the body. In addition, the inhibition of ACC by 6-Cl-2,5-DMPBA can lead to a decrease in the production of cholesterol, which can help to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
The main advantage of using 6-Cl-2,5-DMPBA in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively easy to synthesize and can be used in a variety of reactions. However, 6-Cl-2,5-DMPBA is not very soluble in water, so it must be used in organic solvents such as ethanol or methanol. In addition, 6-Cl-2,5-DMPBA can be toxic if it is not handled properly.
将来の方向性
Future research on 6-Cl-2,5-DMPBA could focus on the development of new synthetic methods for the production of this compound. Additionally, further research could be conducted on the mechanism of action of 6-Cl-2,5-DMPBA and its potential applications in the pharmaceutical and medical fields. Furthermore, research could be conducted on the potential toxicity of 6-Cl-2,5-DMPBA and the development of methods to reduce its toxicity. Finally, research could be conducted on the development of new derivatives of 6-Cl-2,5-DMPBA that have improved properties and applications.
合成法
6-Cl-2,5-DMPBA is synthesized from the reaction of 2,5-dimethoxylphenol and chloroacetic acid. The reaction is conducted in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80-100 °C for several hours. The reaction is followed by the addition of an acid such as hydrochloric acid or sulfuric acid to neutralize the base and precipitate the product. The precipitate is then filtered, washed with water, and dried.
科学的研究の応用
6-Cl-2,5-DMPBA has a variety of applications in the scientific field. It is used as a reagent in the synthesis of various compounds, such as 1,4-benzoxazin-3-ones, benzodiazepines, and phenylthiazolines. 6-Cl-2,5-DMPBA is also used as a starting material for the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory drugs, and antifungal agents. 6-Cl-2,5-DMPBA is also used in the synthesis of organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
2-chloro-6-(2,5-dimethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-9-6-7-13(20-2)11(8-9)10-4-3-5-12(16)14(10)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZMKNPXESQCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690831 |
Source


|
| Record name | 3-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262006-52-9 |
Source


|
| Record name | 3-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














